Tert-butyl 4-(2-imidazol-1-ylethylamino)-1-azaspiro[4.4]nonane-1-carboxylate
Description
Tert-butyl 4-(2-imidazol-1-ylethylamino)-1-azaspiro[44]nonane-1-carboxylate is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom
Properties
IUPAC Name |
tert-butyl 4-(2-imidazol-1-ylethylamino)-1-azaspiro[4.4]nonane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2/c1-17(2,3)24-16(23)22-11-6-15(18(22)7-4-5-8-18)20-10-13-21-12-9-19-14-21/h9,12,14-15,20H,4-8,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJFUOBHWZOHLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C12CCCC2)NCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-imidazol-1-ylethylamino)-1-azaspiro[4.4]nonane-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a cyclic ketone under acidic conditions.
Introduction of the Imidazole Group: The imidazole group can be introduced via a nucleophilic substitution reaction using an imidazole derivative and an appropriate leaving group.
Protection of Functional Groups: Protecting groups, such as tert-butyl, are often used to protect sensitive functional groups during the synthesis. These groups can be introduced using standard protection techniques involving tert-butyl chloride and a base.
Final Deprotection and Purification: The final compound is obtained by deprotecting the functional groups and purifying the product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-imidazol-1-ylethylamino)-1-azaspiro[4.4]nonane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the imidazole ring or the spirocyclic core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides, and electrophiles such as alkyl halides and acyl chlorides under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Tert-butyl 4-(2-imidazol-1-ylethylamino)-1-azaspiro[4.4]nonane-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Material Science: The spirocyclic structure imparts unique physical and chemical properties, making it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound can be used as a tool to study biological processes, such as enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-imidazol-1-ylethylamino)-1-azaspiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole group can form hydrogen bonds and coordinate with metal ions, while the spirocyclic core provides structural stability and rigidity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-pyridylamino)-1-azaspiro[4.4]nonane-1-carboxylate: Similar structure but with a pyridine ring instead of an imidazole ring.
Tert-butyl 4-(2-thiazolylamino)-1-azaspiro[4.4]nonane-1-carboxylate: Similar structure but with a thiazole ring instead of an imidazole ring.
Tert-butyl 4-(2-benzimidazolylamino)-1-azaspiro[4.4]nonane-1-carboxylate: Similar structure but with a benzimidazole ring instead of an imidazole ring.
Uniqueness
The uniqueness of tert-butyl 4-(2-imidazol-1-ylethylamino)-1-azaspiro[4.4]nonane-1-carboxylate lies in its specific combination of the imidazole group and the spirocyclic core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
